molecular formula C15H9Cl2N5OS B11188055 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11188055
M. Wt: 378.2 g/mol
InChI Key: IVRIGHFRKSAQBI-UHFFFAOYSA-N
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Description

7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, substituted with a 2,3-dichlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,3-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the dichlorophenyl group is introduced to the core structure.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a suitable thiol reagent is used under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various positions on the compound, potentially altering the aromaticity or introducing new functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolo and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Pharmacology: The compound’s pharmacokinetic and pharmacodynamic properties are investigated to understand its behavior in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Interference: Disrupting key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-d]pyrimidin-6(7H)-one
  • 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrazolo[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
  • 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of 7-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H9Cl2N5OS

Molecular Weight

378.2 g/mol

IUPAC Name

11-(2,3-dichlorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C15H9Cl2N5OS/c1-24-15-19-14-18-7-8-10(22(14)20-15)5-6-21(13(8)23)11-4-2-3-9(16)12(11)17/h2-7H,1H3

InChI Key

IVRIGHFRKSAQBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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